(E)-3-((2-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile
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Description
(E)-3-((2-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11ClN4O2S and its molecular weight is 382.82. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
In synthetic chemistry, these compounds are valuable for their role in the synthesis of complex molecules. For instance, the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride has been explored, leading to the formation of (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, which are important intermediates in organic synthesis (Frolov et al., 2005).
Material Science Applications
In material science, derivatives of (E)-3-((2-chlorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile have been investigated for their potential as nonlinear optical materials due to their significant optical limiting behavior, which is crucial for the development of photonic devices for protecting human eyes and optical sensors (Anandan et al., 2018).
Pharmacological Applications
Pharmacologically, these compounds have been studied for their cytotoxic activities. Notably, a range of acrylonitriles substituted with various heterocycles has shown potent cytotoxic potency against human cancer cell lines. The structure-activity relationships indicate that certain substitutions enhance their anticancer properties, making them candidates for further drug development (Sa̧czewski et al., 2004). Additionally, compounds derived from this chemical scaffold have been explored for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains, which could lead to new therapeutic agents (Kubba & Hameed A. Rahim, 2018).
Properties
IUPAC Name |
(E)-3-(2-chloroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O2S/c19-15-6-1-2-7-16(15)21-10-13(9-20)18-22-17(11-26-18)12-4-3-5-14(8-12)23(24)25/h1-8,10-11,21H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYODGJIZSFCWMK-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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